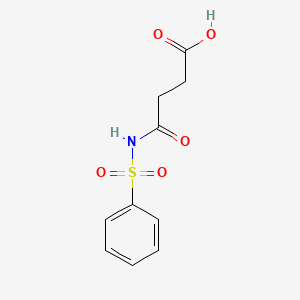

Succinic acid-mono-N-phenylsulfonylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid-mono-N-phenylsulfonylamide typically involves the reaction of succinic anhydride with N-phenylsulfonylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .

化学反応の分析

Types of Reactions

Succinic acid-mono-N-phenylsulfonylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Various substituted sulfonylamide derivatives.

科学的研究の応用

Succinic acid-mono-N-phenylsulfonylamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

作用機序

The mechanism of action of succinic acid-mono-N-phenylsulfonylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also interact with cellular receptors, leading to changes in cellular signaling pathways .

類似化合物との比較

Similar Compounds

Succinic acid: A simpler compound with similar structural features but lacking the sulfonylamide group.

N-phenylsulfonylamide: Contains the sulfonylamide group but lacks the succinic acid moiety.

Succinic anhydride: A precursor in the synthesis of succinic acid-mono-N-phenylsulfonylamide.

Uniqueness

This compound is unique due to the presence of both the succinic acid and sulfonylamide functional groups. This combination imparts distinct chemical properties, making it valuable for specific research applications that require both functionalities .

生物活性

Succinic acid-mono-N-phenylsulfonylamide (SAPSA) is a compound derived from succinic acid, a dicarboxylic acid with significant biological activity. This article explores the biological activity of SAPSA, focusing on its mechanisms, effects on various biological systems, and potential applications based on recent research findings.

Overview of Succinic Acid

Succinic acid plays a crucial role in cellular metabolism as an intermediate in the tricarboxylic acid (TCA) cycle. It is involved in energy production and has been shown to have various biological effects, including antioxidant properties and modulation of metabolic pathways. The biological activities of succinic acid derivatives, such as SAPSA, are of increasing interest due to their potential therapeutic applications.

-

Antibacterial Activity :

Recent studies indicate that succinic acid exhibits strong antibacterial properties. For instance, succinic acid demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas fluorescens, with diameter inhibition zones (DIZ) measuring 27.57 mm and 18.90 mm, respectively . The mechanism involves disrupting bacterial cell membranes, leading to increased leakage of intracellular components such as nucleic acids . -

Insulin Secretion Modulation :

Succinic acid and its esters have been identified as potent insulin secretagogues. Research on succinic acid monomethyl ester (SAM) revealed that it stimulates insulin release from pancreatic beta cells in a dose-dependent manner . This effect suggests that similar derivatives like SAPSA could potentially influence glucose metabolism and insulin sensitivity. -

Reactive Oxygen Species (ROS) Production :

Succinic acid contributes to ROS production through the activity of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. Under conditions of succinate accumulation, SDH can drive reverse electron transport, leading to increased ROS levels . This pro-oxidant environment may have implications for various diseases, including cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Case Studies

-

Antibacterial Efficacy :

A study isolated succinic acid from Brassica juncea and assessed its antibacterial properties against foodborne pathogens. The results indicated that treatment with succinic acid significantly increased nucleic acid leakage from both S. aureus and P. fluorescens, suggesting a strong membrane-disrupting effect . -

Metabolic Impact :

Research involving SAM showed that acute exposure led to enhanced insulin secretion but chronic exposure diminished the beta-cell response to glucose stimuli . This finding highlights the dual role that succinic acid derivatives may play in metabolic regulation.

Research Findings

Recent literature emphasizes the multifaceted roles of succinic acid derivatives in biological systems:

- Adipocyte Signaling : Succinate activates GPR91 in adipocytes, inhibiting lipolysis and promoting fat storage under certain physiological conditions .

- Cardiac Function : In cardiomyocytes, prolonged exposure to succinate can lead to hypertrophy through GPR91-mediated signaling pathways, indicating a potential risk factor for heart disease .

- Inflammatory Response : Succinate enhances the chemotactic response of immune cells and promotes the production of pro-inflammatory cytokines like TNF-alpha and interleukin-1beta, suggesting its role in inflammation .

特性

IUPAC Name |

4-(benzenesulfonamido)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c12-9(6-7-10(13)14)11-17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDKGZPVBHGXEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653426 |

Source

|

| Record name | 4-[(Benzenesulfonyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100462-43-9 |

Source

|

| Record name | 4-[(Benzenesulfonyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。